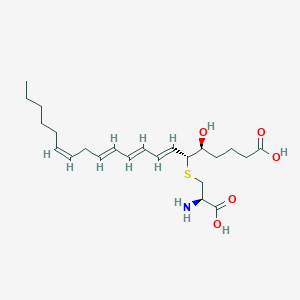

11-trans Leukotriene E4

説明

特性

IUPAC Name |

(5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9+,12-11+,16-13+/t19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZRAYGBFWZKMX-DVFCZEDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Function of 11-trans Leukotriene E4: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene E4 (LTE4) is the terminal and most stable cysteinyl leukotriene (cys-LT), serving as a critical biomarker for the activation of inflammatory pathways in diseases such as asthma and aspirin-exacerbated respiratory disease (AERD). Its stereoisomer, 11-trans Leukotriene E4 (11-trans LTE4), is formed in vivo through metabolic processes and demonstrates biological activity. However, it remains significantly less characterized than its cis-counterpart. This technical guide provides a comprehensive overview of the known biological functions of 11-trans LTE4, contextualized within the broader understanding of LTE4 signaling. It details the hypothesized receptor interactions, downstream signaling pathways, quantitative pharmacological data, and key experimental protocols for studying its activity. This document aims to serve as a foundational resource for researchers investigating the nuanced roles of leukotriene isomers in inflammation and pharmacology.

Introduction and Background

The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are a class of potent, pro-inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. While LTC4 and LTD4 are rapidly metabolized, LTE4 is more stable, making it a reliable indicator of total cys-LT production in biological fluids.[1] The 11-trans-LTE4 isomer is a naturally occurring metabolite, formed either by the isomerization of the C-11 double bond of LTE4 or via the metabolic conversion of 11-trans-LTD4.[2][3][4] Early research established its bioactivity, demonstrating that its potency in contracting guinea pig ileum smooth muscle is similar to that of LTE4.[2] Despite this, the specific molecular mechanisms, receptor affinities, and full functional profile of 11-trans LTE4 remain largely unexplored. This guide synthesizes the available data and provides the necessary technical framework for its further investigation.

Biosynthesis of this compound

The biosynthesis of cys-LTs is initiated by cellular activation, leading to the release of arachidonic acid from the nuclear membrane. The enzyme 5-lipoxygenase, in concert with 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid to the unstable epoxide, Leukotriene A4 (LTA4).

LTC4 synthase then conjugates LTA4 with reduced glutathione to form LTC4. Extracellularly, LTC4 is sequentially metabolized:

-

γ-glutamyl transferase removes a glutamate residue, converting LTC4 to LTD4.

-

A dipeptidase removes a glycine residue, converting LTD4 to LTE4.[4]

11-trans-LTE4 is formed when this pathway begins with an 11-trans isomer of LTD4, which is then converted by dipeptidases into 11-trans-LTE4.[2] Additionally, N-acetylated 11-trans LTE4 has been identified as a major fecal metabolite in rats, confirming its formation in vivo.[4]

Receptor Interactions and Signaling Pathways

While LTE4 exhibits low affinity for the classical cys-LT receptors, CysLT1 and CysLT2, its potent in vivo effects suggest the involvement of alternative receptors.[1] Current research points to the purinergic receptor P2Y12 and the G-protein coupled receptor GPR99 (also known as Oxoglutarate Receptor 1, OXGR1) as key mediators of LTE4 signaling.[1][5][6]

Given the functional equipotency of 11-trans-LTE4 and LTE4 in smooth muscle contraction, it is hypothesized that 11-trans-LTE4 activates the same receptor systems. The following sections detail these pathways, which are considered the putative signaling mechanisms for 11-trans-LTE4.

GPR99 (OXGR1) Signaling

GPR99 has been identified as a high-affinity receptor for LTE4, mediating responses such as vascular permeability and mucin release from epithelial cells.[6] GPR99 is a Gq-coupled GPCR. Ligand binding is hypothesized to activate Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to various downstream cellular responses.

P2Y12 Receptor Signaling

The P2Y12 receptor, primarily known as an ADP receptor on platelets, is required for LTE4-mediated pulmonary inflammation.[1] P2Y12 is a Gi-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase (AC), which decreases intracellular levels of cyclic AMP (cAMP). This reduction in cAMP can relieve the protein kinase A (PKA)-mediated inhibition of various pro-inflammatory pathways, such as ERK phosphorylation, leading to chemokine production.

Quantitative Pharmacological Data

Direct quantitative data for 11-trans LTE4 are exceptionally limited. The primary finding is its equipotency with LTE4 in functional assays on guinea pig ileum.[2] To provide context, the following table summarizes the known affinities of other major cysteinyl leukotrienes for the classical CysLT1 receptor. The low affinity of LTE4 for this receptor underscores the importance of alternative receptors like GPR99 and P2Y12.

| Ligand | Receptor | Assay Type | Value | Species | Citation |

| 11-trans LTE4 | Unknown | Guinea Pig Ileum Contraction | Similar potency to LTE4 | Guinea Pig | [2] |

| LTE4 | CysLT1 | Radioligand Binding (IC50) | 120 nM | Human | [from previous searches] |

| LTD4 | CysLT1 | Radioligand Binding (IC50) | 0.5 nM | Human | [from previous searches] |

| LTC4 | CysLT1 | Radioligand Binding (IC50) | 14 nM | Human | [from previous searches] |

| Note: IC50 values represent the concentration of a ligand that displaces 50% of a specific radioligand. |

Key Experimental Protocols

Investigating the biological function of 11-trans LTE4 requires robust and standardized assays. The following sections provide detailed methodologies for key experiments.

Guinea Pig Ileum Contraction Bioassay

This classic organ bath experiment measures the spasmogenic activity of leukotrienes on smooth muscle. It remains the foundational assay for confirming the biological activity of 11-trans LTE4.

Methodology:

-

Tissue Preparation: A male Hartley guinea pig is euthanized. A segment of the terminal ileum is excised and placed in oxygenated, warmed (37°C) Tyrode's physiological salt solution.

-

Mounting: The lumen is gently flushed, and a 2-3 cm segment is mounted vertically in an organ bath containing Tyrode's solution, continuously bubbled with 95% O2 / 5% CO2. The lower end is fixed, and the upper end is connected to an isometric force transducer.

-

Equilibration: The tissue is placed under a resting tension of 0.5-1.0 g and allowed to equilibrate for 30-60 minutes, with washes every 15 minutes.

-

Agonist Addition: A cumulative concentration-response curve is generated by adding increasing concentrations of 11-trans LTE4 (or other agonists) to the bath. Each concentration is left in contact until the response plateaus.

-

Data Recording: The contractile force is recorded continuously. Data are typically expressed as a percentage of the maximal contraction induced by a reference agonist (e.g., histamine or carbachol).

-

Analysis: EC50 values (the concentration producing 50% of the maximal response) are calculated from the concentration-response curve to determine potency.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a ligand (like 11-trans LTE4) to a specific receptor by measuring its ability to compete with a known radiolabeled ligand.

Methodology:

-

Membrane Preparation: Cells engineered to express a target receptor (e.g., CysLT1, GPR99) are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.

-

Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]LTD4 for CysLT1) and varying concentrations of the unlabeled competitor ligand (11-trans LTE4).

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter mat. This separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are washed quickly with cold buffer.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

-

Analysis: The data are used to generate a competition curve. The IC50 (concentration of competitor that inhibits 50% of specific binding) is calculated, which can then be converted to a binding affinity constant (Ki).

Calcium Mobilization Assay

This cell-based functional assay measures the increase in intracellular calcium that occurs upon activation of Gq-coupled GPCRs, such as GPR99.

Methodology:

-

Cell Culture: Adherent cells expressing the receptor of interest are seeded into a 96- or 384-well black, clear-bottom plate and cultured overnight.

-

Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C. The dye enters the cells and is cleaved into its active, calcium-sensitive form.

-

Baseline Measurement: The plate is placed into a fluorescence plate reader (e.g., a FLIPR® system). A baseline fluorescence reading is taken for several seconds.

-

Agonist Addition: The instrument's integrated fluidics system automatically adds a solution of 11-trans LTE4 (or other agonists) to the wells.

-

Signal Detection: Fluorescence is monitored in real-time for 1-3 minutes following agonist addition. Binding of the agonist to a Gq-coupled receptor triggers Ca2+ release, which causes a rapid increase in the dye's fluorescence intensity.

-

Data Analysis: The change in fluorescence (peak minus baseline) is calculated. Dose-response curves are generated to determine the EC50 for the agonist-induced calcium mobilization.

Conclusion and Future Directions

This compound is a biologically active, in vivo-generated isomer of LTE4. The current body of evidence is primarily anchored by the early finding of its equipotency to LTE4 in inducing smooth muscle contraction.[2] However, a significant knowledge gap exists regarding its specific interactions with the newly identified LTE4 receptors, GPR99 and P2Y12, and its broader physiological and pathophysiological roles.

For drug development professionals and researchers, 11-trans LTE4 represents an important but under-investigated component of the cys-LT pathway. Future research should prioritize:

-

Quantitative Receptor Pharmacology: Determining the binding affinities (Ki) and functional potencies (EC50) of 11-trans LTE4 for GPR99, P2Y12, and the classical CysLT receptors.

-

Cellular Functional Assays: Assessing its effects on key inflammatory cells, such as mast cells, eosinophils, and basophils, to understand its role in allergic inflammation.

-

In Vivo Studies: Characterizing its effects on airway hyperresponsiveness, inflammation, and vascular permeability in relevant animal models of disease.

A thorough characterization of 11-trans LTE4 is essential for a complete understanding of the cys-LT signaling axis and may reveal novel therapeutic targets for inflammatory diseases that are not addressed by current CysLT1 receptor antagonists.

References

- 1. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of leukotriene D by porcine kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Metabolism and excretion of cysteinyl-leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Itaconic acid - Wikipedia [en.wikipedia.org]

- 6. Biological Effects of Leukotriene E4 on Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Synthesis Pathway of 11-trans Leukotriene E4

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leukotrienes are potent, pro-inflammatory lipid mediators derived from arachidonic acid, playing a pivotal role in a variety of inflammatory diseases, most notably asthma and allergic rhinitis.[1][2][3] The cysteinyl leukotrienes (CysLTs)—comprising Leukotriene C4 (LTC4), Leukotriene D4 (LTD4), and Leukotriene E4 (LTE4)—are key effectors in this pathway, inducing bronchoconstriction and increasing microvascular permeability.[2][4] Among these, LTE4 is the most stable metabolite, making it a crucial biomarker for monitoring CysLT production in vivo.[1][5][6] Its geometric isomer, 11-trans LTE4, is also formed in vivo and is often measured alongside LTE4 to provide a comprehensive assessment of the 5-lipoxygenase pathway activation.[7] This guide provides a detailed examination of the in vivo synthesis pathway of 11-trans LTE4, presents quantitative data, outlines key experimental protocols, and visualizes the core biochemical and analytical workflows.

The In Vivo Synthesis Pathway of 11-trans Leukotriene E4

The synthesis of 11-trans LTE4 is a multi-step enzymatic cascade that begins with the release of arachidonic acid from the cell membrane and proceeds through the formation of several leukotriene intermediates. The "11-trans" configuration is primarily introduced via the isomerization of Leukotriene C4.

Upstream Synthesis: From Arachidonic Acid to Leukotriene A4 (LTA4)

The pathway is initiated in leukocytes (such as mast cells, eosinophils, basophils, and macrophages) when cellular stimuli trigger the action of cytosolic phospholipase A2α (cPLA2α).[1][3][8] This enzyme liberates arachidonic acid from the nuclear membrane phospholipids.[1][9] The free arachidonic acid is then processed by the enzyme 5-lipoxygenase (5-LO), which requires the presence of the 5-lipoxygenase-activating protein (FLAP) at the nuclear envelope.[1][2][10] 5-LO catalyzes two sequential reactions: the insertion of molecular oxygen to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE), followed by a dehydration step to produce the unstable epoxide, Leukotriene A4 (LTA4).[8][11] LTA4 serves as the crucial branch-point intermediate for the synthesis of all leukotrienes.[8][12]

Formation of Leukotriene C4 (LTC4) and its Isomerization

LTA4 can be converted into the first of the cysteinyl leukotrienes, LTC4. This reaction is catalyzed by Leukotriene C4 synthase (LTC4S), an integral membrane protein located in the nuclear and endoplasmic reticulum membranes.[2][10][13] LTC4S conjugates LTA4 with the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine).[1][2][14] This step is critical as it commits the pathway to CysLT production.

The formation of the 11-trans isomer occurs at this stage. LTC4 can undergo a slow, temperature-dependent isomerization of its C-11 double bond to form 11-trans Leukotriene C4 (11-trans LTC4).[15] In addition to this spontaneous isomerization, 11-trans LTC4 is also produced directly in smaller quantities by certain activated cells, such as human mast cells and equine eosinophils.[15]

Extracellular Conversion to LTD4 and LTE4

Once synthesized, LTC4 (and its 11-trans isomer) is exported from the cell into the extracellular space.[1][5] Here, it undergoes sequential enzymatic cleavage.

-

Formation of LTD4: The enzyme γ-glutamyl transpeptidase (GGT), a membrane-bound enzyme, removes the N-terminal γ-glutamyl residue from LTC4 to form Leukotriene D4 (LTD4).[10][16] Similarly, 11-trans LTC4 is converted to 11-trans LTD4.

-

Formation of LTE4: A membrane-bound dipeptidase then hydrolyzes the peptide bond in LTD4, removing the C-terminal glycine residue to produce the final, stable cysteinyl leukotriene, LTE4.[10][16][17] Consequently, 11-trans LTD4 is converted to 11-trans LTE4.

Further Metabolism

LTE4 and 11-trans LTE4 can be further metabolized, primarily in the liver and kidneys.[16] One notable modification is N-acetylation, where an acetyl group from acetyl-coenzyme A is added to the cysteine moiety, forming N-acetyl LTE4 and N-acetyl 11-trans LTE4.[16] These N-acetylated forms have been identified as major fecal metabolites in rats.[16]

Signaling Pathway Diagram

The following diagram illustrates the complete synthesis pathway from arachidonic acid to 11-trans LTE4 and its subsequent metabolite.

Quantitative Data

Accurate quantification of LTE4 and its isomer is essential for clinical and preclinical research. Due to its stability, LTE4 is the preferred analyte for assessing CysLT production, with urine being the most common matrix.[1][6][18]

Table 1: Representative Concentrations of Leukotriene E4 in Human Biological Fluids

| Analyte | Biological Matrix | Subject Population | Concentration Range | Analytical Method | Reference |

| LTE4 | Plasma | Healthy Volunteers | 5.1 ± 2.7 pg/mL (Basal) | LC-MS/MS | [19] |

| LTE4 | Urine | Healthy Volunteers | < 104 pg/mg creatinine (95th percentile) | LC-MS/MS | [20] |

| LTE4 | Urine | Patients with Systemic Mastocytosis | 97 pg/mg creatinine (Median) | LC-MS/MS | [20] |

| LTE4 | Urine | Spiked Samples | Linear from 5 to 500 pg/mL | LC/MS/MS | [18] |

| LTE4 | Sputum | General Samples | 12.3 - 891 pg/mL | UHPLC-MS/MS | [21] |

| LTE4 | Urine | Spiked Samples | Linear from 50 pg/mL to 10 ng/mL | LC/ionspray MS/MS | [22] |

Note: Data for 11-trans LTE4 specifically is often combined with LTE4 in total measurements, as many analytical methods do not separate the isomers unless specifically optimized.[7] The relative abundance of the 11-trans isomer can vary depending on the biological context and sample handling.

Experimental Protocols

The gold standard for the quantification of LTE4 and its isomers is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[19][20][22] Enzyme immunoassays (EIAs) are also used but can be susceptible to cross-reactivity and interference.[18][23][24]

Protocol: Quantification of Urinary LTE4 and 11-trans LTE4 by LC-MS/MS

This protocol provides a generalized workflow for the sensitive and specific measurement of LTE4 and its 11-trans isomer in human urine, based on common methodologies.[18][20][22]

1. Sample Collection and Stabilization:

-

Collect mid-stream urine in a sterile container.

-

To prevent degradation and non-enzymatic oxidation, immediately add an antioxidant and a metal ion chelating agent (e.g., a solution of tempol and EDTA).[22]

-

Centrifuge at 2000-3000 rpm for 20 minutes to remove particulate matter.[25]

-

Store the supernatant at -80°C until analysis.

2. Sample Preparation (Solid-Phase Extraction - SPE):

-

Thaw urine samples on ice.

-

Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., LTE4-d3) to account for extraction losses and matrix effects.[22]

-

Condition an appropriate SPE cartridge (e.g., anion-exchange mixed mode or Empore membrane disk) according to the manufacturer's instructions.[19][22]

-

Load the urine sample onto the conditioned cartridge.

-

Wash the cartridge with a weak solvent (e.g., water, low-percentage methanol) to remove salts and hydrophilic interferences.

-

Elute the analytes (LTE4, 11-trans LTE4, and internal standard) with a stronger organic solvent (e.g., methanol, acetonitrile, often with a small amount of acid or base).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.[22]

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Inject the reconstituted extract onto a reverse-phase UPLC/HPLC column (e.g., C18).

-

Use a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol, often with a modifier like formic acid or acetic acid to improve ionization. The gradient is optimized to separate LTE4 and 11-trans LTE4 from other endogenous compounds.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Use an electrospray ionization (ESI) source, typically in negative ion mode.

-

Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[21][22]

-

Monitor specific precursor-to-product ion transitions for the analyte and the internal standard. For LTE4, a common transition is m/z 440.2 → 301.2.[18]

-

Optimize collision energy and other MS parameters to maximize signal intensity.

-

4. Data Analysis and Quantification:

-

Integrate the peak areas for the analyte and the internal standard from the resulting chromatograms.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve using standards of known concentrations prepared in a similar matrix. The curve is generated by plotting the peak area ratio against the concentration.

-

Determine the concentration of LTE4/11-trans LTE4 in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Normalize the final concentration to urinary creatinine to account for variations in urine dilution.[20]

Experimental Workflow Diagram

The diagram below outlines the logical flow of the LC-MS/MS protocol for urinary LTE4 analysis.

References

- 1. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcellular biosynthesis of cysteinyl leukotrienes in vivo during mouse peritoneal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. novamedline.com [novamedline.com]

- 5. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leukotriene E4 - Wikipedia [en.wikipedia.org]

- 7. mayocliniclabs.com [mayocliniclabs.com]

- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 9. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis and metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transcellular biosynthesis contributes to the production of leukotrienes during inflammatory responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transcellular biosynthesis contributes to the production of leukotrienes during inflammatory responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Leukotriene C4 synthase - Wikipedia [en.wikipedia.org]

- 14. Leukotriene A4: enzymatic conversion to leukotriene C4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. Metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Leukotriene D4 and E4 formation by plasma membrane bound enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of a highly sensitive liquid chromatography-mass spectrometry method to quantify plasma leukotriene E4 and demonstrate pharmacological suppression of endogenous 5-LO pathway activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantitative measurement of cysteinyl leukotrienes and leukotriene B₄ in human sputum using ultra high pressure liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination of LTE4 in human urine by liquid chromatography coupled with ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Analytical methods for the measurement of leukotrienes and other eicosanoids in biological samples from asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. assaygenie.com [assaygenie.com]

role of 11-trans Leukotriene E4 in inflammatory response

An In-depth Technical Guide on the Role of 11-trans Leukotriene E4 in the Inflammatory Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene E4 (LTE4) and its isomer, 11-trans-Leukotriene E4, represent the terminal and most stable products of the cysteinyl leukotriene (cys-LT) pathway. While historically considered a less potent agonist at the classical cys-LT receptors compared to its precursors, LTC4 and LTD4, emerging evidence has solidified LTE4's role as a pivotal mediator in the inflammatory cascade, particularly in chronic allergic diseases such as asthma. Its stability makes it a crucial biomarker for monitoring cys-LT production in clinical settings. This guide delves into the core aspects of 11-trans-LTE4 and LTE4, detailing their biosynthesis, their complex signaling mechanisms that extend beyond the classical receptors, and their profound impact on the inflammatory response. We provide a comprehensive overview of key experimental protocols, quantitative data, and the signaling pathways that define their function, offering critical insights for researchers and professionals in drug development.

Introduction to Leukotriene E4 and its 11-trans Isomer

The cysteinyl leukotrienes (cys-LTs)—LTC4, LTD4, and LTE4—are potent, lipid-derived inflammatory mediators synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[1] They are central to the pathophysiology of numerous inflammatory diseases, most notably bronchial asthma and allergic rhinitis.[2][3]

The biosynthesis cascade begins with the cellular export of LTC4, which is then rapidly metabolized in the extracellular space. Sequential enzymatic cleavage first converts LTC4 to the potent constrictor LTD4, and subsequently to LTE4.[4][5] Due to the short half-lives of LTC4 and LTD4, LTE4 is the most stable and abundant cys-LT found in biological fluids like urine, plasma, and sputum.[4][5][6] This stability makes it an excellent biomarker for total cys-LT production.[5][7]

Slow isomerization of the C-11 double bond of LTE4 leads to the formation of its stereoisomer, 11-trans-Leukotriene E4.[8] Functionally, 11-trans-LTE4 is not an inactive metabolite; it has been shown to be equipotent to LTE4 in inducing contractions in guinea pig ileum.[8][9] Consequently, many modern analytical methods for clinical monitoring quantify both LTE4 and 11-trans-LTE4 together as a composite marker of cys-LT pathway activation.[7][10] Increased urinary excretion of LTE4 (including its 11-trans isomer) is strongly linked to respiratory diseases, with particularly high levels observed during severe asthma attacks and in patients with aspirin-exacerbated respiratory disease (AERD).[5][11][12]

Biosynthesis of Cysteinyl Leukotrienes

The generation of cys-LTs is a multi-step enzymatic process initiated in response to inflammatory stimuli. The pathway is predominantly active in myeloid cells, including mast cells, eosinophils, basophils, and macrophages.[1][6]

The key steps are as follows:

-

Arachidonic Acid Release: Upon cell activation, cytosolic phospholipase A₂ (cPLA₂) translocates to the nuclear membrane and liberates arachidonic acid from membrane phospholipids.[1][4][6]

-

LTA4 Formation: The enzyme 5-lipoxygenase (5-LO), in concert with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into the unstable epoxide intermediate, Leukotriene A4 (LTA4).[1][11]

-

LTC4 Synthesis: LTA4 is conjugated with reduced glutathione by the enzyme LTC4 synthase, an integral nuclear membrane protein, to form the parent cys-LT, LTC4.[4][6]

-

Extracellular Conversion to LTD4 and LTE4: Following its export from the cell, LTC4 is converted to LTD4 by the removal of a glutamic acid residue. Subsequently, LTD4 is metabolized to LTE4 through the removal of glycine.[4][5]

-

Isomerization: LTE4 can undergo slow, non-enzymatic isomerization to form 11-trans-LTE4.[8]

Signaling Pathways and Receptors

The biological actions of cys-LTs are mediated through G-protein coupled receptors (GPCRs). While LTE4 binds weakly to the classical cys-LT receptors, its potent in vivo effects have led to the discovery of novel signaling pathways that are crucial to its pro-inflammatory activity.

Classical Receptors: CysLT₁R and CysLT₂R

The first two identified receptors, CysLT₁R and CysLT₂R, exhibit different binding affinities for the various cys-LTs. CysLT₁R has the highest affinity for LTD4, which explains why antagonists like montelukast, which target this receptor, are effective in treating asthma.[2][13] LTE4 is considered a weak agonist at both CysLT₁R and CysLT₂R.[6][14][15] However, some studies show that high expression of CysLT₁R is critical for cellular responsiveness to LTE4, suggesting a more complex interaction than simple weak agonism.[14][16]

Novel LTE4-Preferential Signaling Pathways

The discrepancy between LTE4's low affinity for classical receptors and its potent in vivo inflammatory effects pointed towards the existence of alternative signaling mechanisms.

-

P2Y₁₂ Receptor: A significant breakthrough was the discovery that the purinergic receptor P2Y₁₂, which natively binds ADP, is essential for many of LTE4's pro-inflammatory actions.[6] In mouse models, LTE4-induced pulmonary inflammation, eosinophilia, and goblet cell metaplasia are abrogated in mice lacking the P2Y₁₂ receptor but persist in mice lacking both CysLT₁R and CysLT₂R.[6][17][18] Evidence suggests P2Y₁₂ may not bind LTE4 directly but acts as a required co-receptor in a larger signaling complex to mediate downstream effects like ERK activation and chemokine production in mast cells.[6][19]

-

GPR99 (OXGR1): This receptor has been identified as a potential third cys-LT receptor with a preferential affinity for LTE4.[2][13][19] It is considered a key candidate for mediating LTE4-specific effects that are not blocked by CysLT₁R antagonists.

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): LTE4 has been shown to activate the nuclear receptor PPARγ. This interaction contributes to the generation of prostaglandin D2 (PGD₂) by human mast cells, linking cys-LT signaling to another major inflammatory pathway.[20][21]

-

Functionally Defined CysLTER: Experiments using mice with double knockouts for CysLT₁R and CysLT₂R revealed a distinct, functionally defined receptor that preferentially responds to LTE4 to mediate vascular permeability.[4][15] This provides strong in vivo evidence for an LTE4-specific receptor system.

Quantitative Data on Receptor Affinities and Clinical Levels

Quantitative analysis underscores the unique pharmacological profile of LTE4 and its importance as a clinical biomarker.

Table 1: Comparative Receptor Affinities of Cysteinyl Leukotrienes

This table summarizes the potency of cys-LTs at the two classical receptors, highlighting LTE4's lower affinity.

| Ligand | CysLT₁R (EC₅₀) | CysLT₂R (Affinity) |

| LTD₄ | 2.5 nM | = LTC₄ |

| LTC₄ | 24 nM | = LTD₄ |

| LTE₄ | 240 nM | << LTC₄ / LTD₄ |

| Data sourced from studies on cloned human receptors.[2] |

Table 2: Urinary LTE4 Levels in Health and Disease

This table illustrates the clinical utility of measuring urinary LTE4 (including 11-trans-LTE4) to assess inflammatory status.

| Condition | Urinary LTE4 Level (pg/mg creatinine) | Reference |

| Healthy Volunteers | ≤ 104 | [7][10] |

| Healthy Volunteers (mean) | 55 ± 16 | [22] |

| Asthmatic Patients (stable) | 192 ± 122 | [22] |

| Acute Asthma Exacerbation (geometric mean) | 111.7 | [12] |

| Post-Exacerbation (2 weeks later) | 75.6 | [12] |

| Values can vary based on the specific patient population and analytical method used. |

Key Experimental Protocols

The study of 11-trans-LTE4 relies on a range of sophisticated biochemical and physiological assays. Below are detailed methodologies for key experiments.

Quantification of Urinary LTE4 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for accurate and precise measurement of LTE4 and its isomers in biological fluids.[23]

-

Objective: To quantify the concentration of LTE4 and 11-trans-LTE4 in urine samples.

-

Methodology:

-

Sample Preparation: A known amount of a stable isotope-labeled internal standard (e.g., LTE4-d3) is spiked into a measured volume of urine (e.g., 800 µL).[23] This standard corrects for sample loss during processing and variations in instrument response.

-

On-line Enrichment/Purification: The sample is injected into an LC system. It first passes through a trapping column that captures the leukotrienes while allowing salts and other interfering substances to be washed away.

-

Chromatographic Separation: The trapped leukotrienes are then eluted onto an analytical reverse-phase HPLC column (e.g., a C18 column). A solvent gradient (e.g., water/methanol with acetic acid) is used to separate LTE4 and 11-trans-LTE4 from other molecules based on their hydrophobicity.

-

Mass Spectrometry Detection: The eluent from the HPLC is directed into a tandem mass spectrometer. The molecules are ionized (typically via electrospray ionization), and the mass spectrometer is set to a Multiple Reaction Monitoring (MRM) mode. This highly specific mode isolates a precursor ion (the molecular weight of LTE4) and then detects a specific fragment ion produced by its collision-induced dissociation. This precursor-to-product ion transition is unique to the analyte, ensuring high specificity and sensitivity.[10]

-

Quantification: The ratio of the peak area of the endogenous LTE4 to the peak area of the internal standard is calculated and compared to a standard curve generated from samples with known LTE4 concentrations to determine the final concentration.[23]

-

In Vivo Vascular Permeability Assay (Miles Assay)

This assay was critical in demonstrating the existence of a distinct LTE4 receptor (CysLTER) in mice lacking the classical cys-LT receptors.[15]

-

Objective: To measure changes in vascular permeability in response to intradermal injection of leukotrienes.

-

Animal Model: Wild-type mice and genetically modified mice (e.g., Cysltr1/Cysltr2 double knockout).

-

Methodology:

-

Anesthesia: Mice are anesthetized to prevent movement and distress.

-

Dye Injection: A solution of Evans blue dye (which binds to serum albumin) is injected intravenously.

-

Intradermal Challenge: A small, fixed volume of the test substance (e.g., LTE4, LTD4, LTC4, or saline control) is injected intradermally into the ear pinna.

-

Incubation: The mice are allowed to recover for a set period (e.g., 30 minutes) during which vascular leakage occurs at the injection site, allowing the Evans blue-albumin complex to extravasate into the tissue.

-

Tissue Harvesting and Dye Extraction: The mice are euthanized, and a standard-sized tissue punch is taken from the injection site. The tissue is incubated in a solvent (e.g., formamide) to extract the Evans blue dye.

-

Quantification: The amount of extracted dye is quantified by measuring its absorbance with a spectrophotometer. The absorbance is directly proportional to the amount of plasma leakage, thus providing a quantitative measure of the vascular permeability response.[15]

-

In Vitro Mast Cell Activation Assay

This assay assesses the ability of LTE4 to directly activate inflammatory cells to produce secondary mediators.

-

Objective: To measure LTE4-induced production of prostaglandin D2 (PGD₂) and chemokines from a human mast cell line (e.g., LAD2).[6][21]

-

Methodology:

-

Cell Culture: LAD2 cells are cultured in appropriate media. For specific experiments, they may be pre-treated with receptor antagonists (e.g., a P2Y₁₂ inhibitor) or transfected with shRNA to knock down target receptor expression.

-

Stimulation: The cells are washed and resuspended in a buffer. They are then stimulated with various concentrations of LTE4 for a defined time period.

-

Supernatant Collection: After stimulation, the cells are pelleted by centrifugation, and the cell-free supernatant is collected.

-

Mediator Quantification (ELISA): The concentration of the secreted mediator (e.g., PGD₂ or the chemokine MIP-1β) in the supernatant is measured using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit. The assay involves capturing the mediator with a specific antibody, detecting it with a second, enzyme-linked antibody, and measuring the enzymatic reaction product, which is proportional to the mediator concentration.[6]

-

Conclusion and Future Directions

The evidence is now unequivocal: LTE4 and its isomer, 11-trans-LTE4, are not merely stable end-products but are potent, functionally distinct mediators of the inflammatory response. Their actions, often mediated through novel receptor systems like P2Y₁₂ and GPR99, explain their significant in vivo effects, which are not fully addressed by current CysLT₁R antagonists.[4]

For researchers and drug development professionals, these findings open new avenues for therapeutic intervention. The signaling pathways preferential to LTE4 represent promising targets for a new class of anti-inflammatory drugs. Such therapies could provide significant benefits for patients with severe asthma, AERD, and other inflammatory conditions where cys-LTs, and particularly LTE4, play a dominant pathogenic role. The continued use of urinary LTE4/11-trans-LTE4 as a biomarker will be essential for phenotyping patients, predicting therapeutic response, and monitoring disease activity in both clinical trials and patient care.

References

- 1. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteinyl Leukotrienes and Their Receptors: Emerging Therapeutic Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leukotrienes, allergy and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leukotriene E4 - Wikipedia [en.wikipedia.org]

- 6. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mayocliniclabs.com [mayocliniclabs.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. theohiostatelabs.testcatalog.org [theohiostatelabs.testcatalog.org]

- 11. Cysteinyl leukotriene E4 activates human group 2 innate lymphoid cells and enhances the effect of prostaglandin D2 and epithelial cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Increase in urinary leukotriene LTE4 levels in acute asthma: correlation with airflow limitation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Functional recognition of a distinct receptor preferential for leukotriene E4 in mice lacking the cysteinyl leukotriene 1 and 2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An update on the role of leukotrienes in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of Leukotrienes and Leukotriene Modifiers in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biological Effects of Leukotriene E4 on Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Leukotriene E4 activates peroxisome proliferator-activated receptor gamma and induces prostaglandin D2 generation by human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Difference in urinary LTE4 and 11-dehydro-TXB2 excretion in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

11-trans Leukotriene E4: An Isomeric Counterpart to a Key Inflammatory Mediator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotrienes are potent lipid mediators derived from arachidonic acid, playing a crucial role in inflammatory and allergic responses. Among the cysteinyl leukotrienes (CysLTs), Leukotriene E4 (LTE4) is the most stable and is frequently used as a biomarker for CysLT production. Its isomer, 11-trans Leukotriene E4 (11-trans-LTE4), formed through the isomerization of the C-11 double bond of LTE4, represents a less-studied but potentially significant molecule in the landscape of inflammatory signaling. This technical guide provides a comprehensive overview of 11-trans-LTE4 as an isomer of LTE4, focusing on its structure, biosynthesis, comparative biological activities, and the experimental protocols used for its characterization. This document is intended to serve as a valuable resource for researchers investigating the nuanced roles of leukotrienes in health and disease.

Structure and Biosynthesis

Leukotriene E4 and its isomer, 11-trans-Leukotriene E4, share the same chemical formula and molecular weight but differ in the geometric configuration of the double bond at the C-11 position.

Leukotriene E4 (LTE4): (5S,6R,7E,9E,11Z,14Z)-6-([(2R)-2-amino-2-carboxyethyl]sulfanyl)-5-hydroxyicosa-7,9,11,14-tetraenoic acid.[1]

11-trans-Leukotriene E4 (11-trans-LTE4): (5S,6R,7E,9E,11E,14Z)-6-([(2R)-2-amino-2-carboxyethyl]sulfanyl)-5-hydroxyicosa-7,9,11,14-tetraenoic acid.

The biosynthesis of LTE4 is a multi-step enzymatic cascade originating from arachidonic acid.[2] 11-trans-LTE4 is subsequently formed through the slow isomerization of LTE4.[3] Urinary metabolite analysis for mast cell activation often measures both LTE4 and 11-trans-LTE4 combined.[4]

Comparative Biological Activity

While research on 11-trans-LTE4 is limited, initial studies indicate it possesses biological activity comparable to its cis-isomer in certain assays. The most cited evidence is its equipotent activity in contracting guinea pig ileum smooth muscle. However, a comprehensive comparison across a range of biological assays is not yet available in the literature.

| Assay | Leukotriene E4 (LTE4) | This compound (11-trans-LTE4) | Reference |

| Guinea Pig Ileum Contraction | Potent contractile agent | Equipotent to LTE4 | [5] |

| Receptor Binding (CysLT1) | Low affinity (EC50 ≈ 240 nM) | Data not available | [6] |

| Receptor Binding (CysLT2) | Lower affinity than LTC4 and LTD4 | Data not available | [6] |

| Biological Response | Leukotriene E4 (LTE4) | This compound (11-trans-LTE4) | Reference |

| Airway Smooth Muscle Contraction | More potent than LTC4 or LTD4 on guinea pig trachea | Data not available | [7] |

| Mast Cell Activation | Induces chemokine and prostaglandin D2 production | Data not available | [7] |

| Calcium Mobilization | Induces intracellular calcium flux | Data not available | |

| ERK Phosphorylation | Induces ERK activation | Data not available | [7] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization and comparison of leukotriene isomers. Below are generalized methodologies for key assays, based on established protocols for cysteinyl leukotrienes.

Guinea Pig Ileum Contraction Assay

This ex vivo assay assesses the contractile potency of substances on smooth muscle.

Methodology:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in oxygenated Krebs-Henseleit solution. The longitudinal muscle is stripped and mounted in an organ bath containing the buffer at 37°C, continuously bubbled with 95% O2 and 5% CO2.

-

Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension. A resting tension of 1g is applied, and the tissue is allowed to equilibrate for 60 minutes.

-

Agonist Addition: Cumulative concentration-response curves are generated by adding increasing concentrations of LTE4 or 11-trans-LTE4 to the organ bath.

-

Data Analysis: The contractile responses are measured as the increase in tension from baseline. EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated to compare the potency of the two isomers.

Calcium Mobilization Assay

This in vitro assay measures the increase in intracellular calcium concentration in response to agonist stimulation, a key event in G protein-coupled receptor (GPCR) signaling.

Methodology:

-

Cell Culture: Human mast cell lines (e.g., LAD2) are cultured in appropriate media.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

-

Agonist Stimulation: The dye-loaded cells are stimulated with various concentrations of LTE4 or 11-trans-LTE4.

-

Fluorescence Measurement: Changes in intracellular calcium are measured using a fluorescence plate reader or a fluorometer. The ratio of fluorescence at two different excitation or emission wavelengths is used to calculate the intracellular calcium concentration.

-

Data Analysis: The peak increase in intracellular calcium is determined for each agonist concentration to generate dose-response curves and calculate EC50 values.

ERK Phosphorylation Assay

This assay quantifies the activation of the extracellular signal-regulated kinase (ERK) pathway, a downstream target of many GPCRs.

Methodology:

-

Cell Culture and Stimulation: Mast cells are serum-starved and then stimulated with LTE4 or 11-trans-LTE4 for various time points.

-

Cell Lysis: Cells are lysed to extract total protein.

-

Western Blotting or ELISA: The levels of phosphorylated ERK (p-ERK) and total ERK are determined by Western blotting using specific antibodies or by a sandwich ELISA kit.

-

Data Analysis: The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.

Chemokine and Prostaglandin D2 Release Assays

These assays measure the release of inflammatory mediators from activated mast cells.

Methodology:

-

Cell Culture and Stimulation: Mast cells are stimulated with LTE4 or 11-trans-LTE4 for a specified period (e.g., 24 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

Mediator Quantification: The concentrations of chemokines (e.g., CCL2/MCP-1) and Prostaglandin D2 (PGD2) in the supernatant are measured using specific ELISA kits.

-

Data Analysis: The amount of mediator released is quantified and compared between the different treatment groups.

LC-MS/MS for Quantification of LTE4 and 11-trans-LTE4

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of leukotrienes in biological samples.

Methodology:

-

Sample Preparation: Urine or plasma samples are subjected to solid-phase extraction (SPE) to isolate and concentrate the leukotrienes.

-

Chromatographic Separation: The extracted samples are injected onto a reverse-phase liquid chromatography column to separate LTE4 and 11-trans-LTE4 from other components. A gradient elution with a mobile phase consisting of an aqueous solution with a weak acid and an organic solvent is typically used.

-

Mass Spectrometric Detection: The separated isomers are introduced into a tandem mass spectrometer operating in negative ion mode. Multiple reaction monitoring (MRM) is used for selective and sensitive detection, monitoring specific precursor-to-product ion transitions for each isomer.

-

Quantification: The concentration of each isomer is determined by comparing its peak area to that of a stable isotope-labeled internal standard.

Signaling Pathways

LTE4 exerts its biological effects through binding to specific cell surface receptors. While it has low affinity for the classical CysLT1 and CysLT2 receptors, evidence suggests the existence of other receptors, such as P2Y12, that may mediate its effects.[7] The signaling pathways for 11-trans-LTE4 have not been elucidated, but it is plausible that they share similarities with those of LTE4, given their structural similarity and equipotent activity in some systems.

Conclusion and Future Directions

11-trans-Leukotriene E4 is an intriguing isomer of the well-characterized inflammatory mediator, Leukotriene E4. While initial findings suggest it possesses comparable biological activity in at least one key assay, a significant knowledge gap remains regarding its broader pharmacological profile and specific signaling mechanisms. Future research should focus on:

-

Comprehensive Biological Characterization: Direct, quantitative comparisons of 11-trans-LTE4 and LTE4 in a wider range of in vitro and in vivo models are necessary to fully understand their relative contributions to inflammatory processes.

-

Receptor Binding Studies: Determining the binding affinities of 11-trans-LTE4 for known and putative CysLT receptors is crucial to elucidating its mechanism of action.

-

Elucidation of Signaling Pathways: Investigating the downstream signaling cascades activated by 11-trans-LTE4 will provide valuable insights into its cellular effects.

-

Development of Specific Analytical Tools: The development of methods to reliably separate and quantify 11-trans-LTE4 and LTE4 in biological samples will be essential for accurately assessing their respective roles in health and disease.

A deeper understanding of 11-trans-LTE4 may reveal novel therapeutic targets for the management of inflammatory and allergic diseases. This guide provides a foundational resource for researchers embarking on the further exploration of this potentially important lipid mediator.

References

- 1. Hypersensitivity - Wikipedia [en.wikipedia.org]

- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Generation of leukotriene C4, leukotriene B4, and prostaglandin D2 by immunologically activated rat intestinal mucosa mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotriene B4, an activation product of mast cells, is a chemoattractant for their progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the actions of leukotriene E4 with those of leukotrienes B4, C4, and D4 on guinea pig lung and ileal smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cysteinyl Leukotrienes and Their Receptors: Emerging Therapeutic Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Sources and Biosynthesis of 11-trans-Leukotriene E4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukotriene E4 (LTE4) and its stereoisomer, 11-trans-Leukotriene E4 (11-trans-LTE4), are stable and potent lipid mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. As the terminal products of the cysteinyl leukotriene (cys-LT) pathway, their presence in biological fluids is a key indicator of inflammatory processes, particularly in allergic diseases such as asthma. This technical guide provides an in-depth exploration of the cellular origins of 11-trans-LTE4, the intricate biochemical pathways governing its synthesis, and the experimental methodologies employed for its study. Quantitative data on precursor production are presented, alongside detailed signaling pathways and experimental workflows, to serve as a comprehensive resource for researchers in immunology and drug development.

Cellular Sources of Cysteinyl Leukotriene Production

The biosynthesis of cysteinyl leukotrienes, which are the precursors to LTE4 and 11-trans-LTE4, is predominantly carried out by a specific subset of immune cells. These include:

-

Mast Cells: These tissue-resident cells are major producers of cys-LTs, particularly in the context of allergic inflammation, where they are activated via IgE receptor cross-linking.[1][2][3][4]

-

Eosinophils: These granulocytes are prominent in allergic responses and parasitic infections and are a significant source of cys-LTs.[1][5][6][7][8]

-

Basophils: As circulating granulocytes with similarities to mast cells, basophils also contribute to the cys-LT pool upon activation.[5][7]

-

Macrophages: These phagocytic cells, involved in both innate and adaptive immunity, are capable of synthesizing cys-LTs.[5][7]

-

Platelets: While platelets themselves cannot synthesize the LTA4 precursor, they can take up LTA4 from neutrophils and convert it to LTC4, a process known as transcellular biosynthesis.[9]

The Biosynthetic Pathway of Leukotriene E4 and the Origin of 11-trans-Leukotriene E4

The generation of LTE4 is a multi-step enzymatic cascade that begins with the release of arachidonic acid from the cell's nuclear membrane. The formation of 11-trans-LTE4 is believed to be a subsequent non-enzymatic event.

-

Arachidonic Acid Release: Upon cellular stimulation, cytosolic phospholipase A2α (cPLA2α) translocates to the nuclear envelope and hydrolyzes membrane phospholipids to release arachidonic acid.[8]

-

Leukotriene A4 (LTA4) Synthesis: Arachidonic acid is then converted to the unstable epoxide intermediate, LTA4, by the sequential actions of 5-lipoxygenase (5-LO) and 5-lipoxygenase-activating protein (FLAP).[8]

-

Leukotriene C4 (LTC4) Synthesis: In cells expressing LTC4 synthase (LTC4S), LTA4 is conjugated with reduced glutathione (GSH) to form LTC4. LTC4S is an integral membrane protein located on the nuclear envelope.[6][10][11][12]

-

Conversion to LTD4 and LTE4: After its export from the cell, LTC4 is rapidly converted to LTD4 by the enzyme γ-glutamyl transpeptidase, which removes a glutamic acid residue. Subsequently, a dipeptidase removes a glycine residue from LTD4 to form the more stable LTE4.[8][10][13]

-

Formation of 11-trans-Leukotriene E4: Current evidence suggests that 11-trans-LTE4 is not a direct enzymatic product but is formed through the slow, non-enzymatic isomerization of the double bond at the C-11 position of LTE4.[14] This isomerization can be influenced by factors such as light and oxidative stress.[1][15]

Diagram of the Leukotriene E4 Biosynthesis Pathway

Caption: Biosynthesis pathway of LTE4 and formation of 11-trans-LTE4.

Quantitative Production of Leukotriene C4 by Primary Immune Cells

While direct quantitative data for 11-trans-LTE4 production from isolated cells is scarce, studies have measured the output of its immediate precursor, LTC4. These values provide a baseline for estimating the potential for 11-trans-LTE4 formation.

| Cell Type | Stimulus | LTC4 Production (ng / 10^6 cells) | Reference |

| Human Eosinophils (Hypereosinophilic donors) | 5.0 µM A23187 | 69 ± 28 | [16] |

| Human Eosinophils (Normal donors) | 5.0 µM A23187 | 38 ± 3 | [16] |

| Human Eosinophils | 10 µM Platelet-Activating Factor | 0.74 ± 0.08 | [17] |

| Rat Intestinal Mucosal Mast Cells (56% purity) | Antigen | 107 ± 15 | [18] |

| Rat Intestinal Mucosal Mast Cells (19% purity) | Antigen | 58 ± 8.3 | [18] |

Signaling Pathways for Leukotriene C4 Synthase Activation

The activation of LTC4S is a tightly regulated process involving a cascade of intracellular signaling events, primarily initiated by an increase in intracellular calcium and the activation of protein kinase C (PKC).

Mast Cell Signaling Pathway (IgE-mediated)

IgE receptor (FcεRI) cross-linking on the surface of mast cells triggers a signaling cascade that leads to the activation of phospholipase Cγ (PLCγ). PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from the endoplasmic reticulum, while DAG activates PKC. This elevation in intracellular calcium is crucial for the translocation of cPLA2 and 5-LO to the nuclear membrane, where they initiate the synthesis of LTA4.

Caption: IgE-mediated signaling for LTC4 production in mast cells.

Eosinophil Signaling Pathway (Chemokine/Cytokine-mediated)

Stimulation of eosinophils by agents like platelet-activating factor (PAF) or granulocyte-macrophage colony-stimulating factor (GM-CSF) also leads to PLC activation and a subsequent rise in intracellular calcium, following a similar downstream pathway as in mast cells. Additionally, TGF-β1 has been shown to upregulate the expression of LTC4S in eosinophils, thereby priming the cells for enhanced cys-LT production.[19]

References

- 1. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Influence of IgE on Cultured Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signal Transduction Pathways Activated by Innate Immunity in Mast Cells: Translating Sensing of Changes into Specific Responses [mdpi.com]

- 5. Development of a highly sensitive liquid chromatography-mass spectrometry method to quantify plasma leukotriene E4 and demonstrate pharmacological suppression of endogenous 5-LO pathway activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of protein kinase C down-regulates leukotriene C4 synthase activity and attenuates cysteinyl leukotriene production in an eosinophilic substrain of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leukotriene C4 - Wikipedia [en.wikipedia.org]

- 9. Leukotriene C4 is the major trigger of stress-induced oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis and metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidative stress potentially enhances FcεRI-mediated leukotriene C4 release dependent on the late-phase increase of intracellular glutathione in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Leukotriene C4 is the major trigger of stress-induced oxidative DNA damage [ouci.dntb.gov.ua]

- 13. Leukotriene C4 and D4 formation by particulate enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Generation and metabolism of 5-lipoxygenase pathway leukotrienes by human eosinophils: predominant production of leukotriene C4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Leukotriene C4 production from human eosinophils in vitro. Role of eosinophil chemotactic factors on eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Generation of leukotriene C4, leukotriene B4, and prostaglandin D2 by immunologically activated rat intestinal mucosa mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of TGF-β1 on eosinophils to induce cysteinyl leukotriene E4 production in aspirin-exacerbated respiratory disease | PLOS One [journals.plos.org]

Signaling Pathways of 11-trans Leukotriene E4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene E4 (LTE4) and its geometric isomer, 11-trans Leukotriene E4 (11-trans LTE4), are potent lipid mediators derived from arachidonic acid through the 5-lipoxygenase pathway. As the most stable of the cysteinyl leukotrienes (cys-LTs), LTE4 and its 11-trans isomer are significant biomarkers for mast cell activation and are implicated in the pathophysiology of various inflammatory and allergic diseases, including asthma and allergic rhinitis. While much of the research has focused on the cis-isomer, understanding the signaling pathways of 11-trans LTE4 is crucial for a comprehensive grasp of cys-LT biology and for the development of targeted therapeutics. This technical guide provides a detailed overview of the known signaling pathways involving 11-trans LTE4, including its receptors, downstream signaling cascades, and cellular effects. The guide also includes detailed experimental protocols for studying these pathways and summarizes the available quantitative data.

Core Signaling Pathways

The signaling cascades initiated by 11-trans LTE4 are complex and involve multiple receptors, primarily those also recognized by its cis-isomer, LTE4. The current understanding suggests that 11-trans LTE4, much like LTE4, exerts its effects through a combination of classical cysteinyl leukotriene receptors and other G protein-coupled receptors.

Receptor Interactions

11-trans LTE4 is thought to interact with the following key receptors:

-

Cysteinyl Leukotriene Receptor 1 (CysLT1R): While LTE4 is a weak agonist at CysLT1R, this receptor is still considered a mediator of some of its effects, particularly at higher concentrations. The binding affinity of 11-trans LTE4 to CysLT1R has not been extensively quantified, but studies on the related compound 11-trans LTC4 suggest a similar binding affinity to its cis-isomer.

-

Cysteinyl Leukotriene Receptor 2 (CysLT2R): Similar to CysLT1R, CysLT2R shows low affinity for LTE4. The specific role of CysLT2R in 11-trans LTE4 signaling is not well-defined.

-

GPR99 (CysLT3R/OXGR1): This receptor has been identified as a high-affinity receptor for LTE4 and is believed to play a significant role in mediating its pro-inflammatory effects, such as mucin release and epithelial remodeling.[1][2][3][4][5][6] It is highly probable that GPR99 is also a primary receptor for 11-trans LTE4.

-

P2Y12: The role of this purinergic receptor in LTE4 signaling is debated, with some evidence suggesting it may act as a co-receptor or part of a receptor complex to mediate LTE4's effects, particularly in the context of pulmonary inflammation.[7] Its involvement in 11-trans LTE4 signaling remains to be fully elucidated.

Signaling Pathway of this compound via GPR99

Figure 1: Proposed signaling pathway of this compound via the GPR99 receptor.

Hypothesized Co-Receptor Signaling Involving P2Y12

Figure 2: Hypothesized co-receptor signaling of 11-trans LTE4 involving GPR99 and P2Y12.

Quantitative Data

The quantitative data available for this compound is limited. Much of the existing data pertains to its cis-isomer, LTE4, or the related compound 11-trans LTC4.

Table 1: Receptor Binding Affinities

| Ligand | Receptor | Species | Assay Type | pKi | Kd (nM) | Reference |

| 11-trans LTC4 | CysLT Receptors | Guinea Pig | Radioligand Binding | 6.58 | ~263 | |

| LTC4 | CysLT Receptors | Guinea Pig | Radioligand Binding | 6.42 | ~380 | |

| 11-trans LTC4 | CysLT Receptors | Hamster | Competition Binding | - | Within one log of LTC4 | |

| LTC4 | CysLT Receptors | Hamster | Competition Binding | - | 4.4 | |

| 11-trans LTE4 | CysLT1R | Human | - | N/A | N/A | - |

| 11-trans LTE4 | CysLT2R | Human | - | N/A | N/A | - |

| 11-trans LTE4 | GPR99 | Human/Mouse | - | N/A | N/A | - |

| 11-trans LTE4 | P2Y12 | Human/Mouse | - | N/A | N/A | - |

| LTE4 | CysLT1R | Human | Functional Assay | - | EC50 = 240 | |

| LTE4 | CysLT2R | Human | Functional Assay | - | >1000 |

N/A: Data not available.

Table 2: Functional Potency (EC50/IC50 Values)

| Ligand | Assay | Cell/Tissue Type | Effect | EC50/IC50 (nM) | Reference |

| 11-trans LTE4 | Contraction | Guinea Pig Ileum | - | Equipotent to LTE4 | |

| LTE4 | Calcium Mobilization | Human Epithelial Cells (Intestine 407) | Increase in cytosolic Ca²⁺ | ~10 | |

| LTE4 | Calcium Mobilization | Human Mast Cells (LAD2) | Increase in cytosolic Ca²⁺ | 1.8 x 10⁻⁸ M | [1] |

| LTE4 | ERK Phosphorylation | Human Mast Cells (LAD2) | Increased phosphorylation | More potent than LTD4 | [2] |

| LTD4 | Calcium Mobilization | Human Mast Cells (LAD2) | Increase in cytosolic Ca²⁺ | 0.58 x 10⁻⁹ M | [1] |

| 11-trans LTE4 | Calcium Mobilization | Various | - | N/A | - |

| 11-trans LTE4 | ERK Phosphorylation | Various | - | N/A | - |

N/A: Data not available.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of 11-trans LTE4 signaling. Below are protocols for key experiments.

Experimental Workflow for Studying 11-trans LTE4 Signaling

Figure 3: General experimental workflow for investigating 11-trans LTE4 signaling pathways.

Protocol 1: Intracellular Calcium Mobilization Assay

Objective: To measure changes in intracellular calcium concentration in response to 11-trans LTE4 stimulation.

Materials:

-

Cells of interest (e.g., LAD2 mast cells, HEK293 cells transfected with a receptor of interest)

-

96-well black, clear-bottom plates

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a FLIPR Calcium Assay Kit)

-

Pluronic F-127

-

HEPES-buffered saline (HBS) or other appropriate buffer

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBS.

-

Remove the cell culture medium and wash the cells once with HBS.

-

Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

-

-

Cell Washing: After incubation, gently wash the cells twice with HBS to remove excess dye.

-

Ligand Preparation: Prepare serial dilutions of 11-trans LTE4 in HBS at 2x the final desired concentration.

-

Measurement:

-

Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.

-

Establish a stable baseline fluorescence reading for each well for 1-2 minutes.

-

Add the 11-trans LTE4 dilutions to the wells and immediately begin recording the fluorescence intensity over time (typically for 5-10 minutes).

-

-

Data Analysis:

-

The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

-

Calculate the peak fluorescence response for each concentration of 11-trans LTE4.

-

Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

-

Protocol 2: Western Blot for ERK Phosphorylation

Objective: To detect the phosphorylation of Extracellular signal-Regulated Kinase (ERK) in response to 11-trans LTE4.

Materials:

-

Cells of interest

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to stimulation.

-

Treat cells with various concentrations of 11-trans LTE4 for different time points (e.g., 5, 15, 30 minutes).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add lysis buffer to each well, scrape the cells, and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.

-

Protocol 3: Quantitative Real-Time PCR (qPCR) for Receptor Expression

Objective: To quantify the mRNA expression levels of potential 11-trans LTE4 receptors (CysLT1R, CysLT2R, GPR99, P2Y12).

Materials:

-

Cells or tissues of interest

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR instrument

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers specific for the target receptor genes and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup:

-

Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene, and cDNA template.

-

Set up reactions in triplicate for each sample and each gene.

-

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each reaction.

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

-

Conclusion

The signaling pathways of this compound are an emerging area of research with significant implications for inflammatory and allergic diseases. While data specifically characterizing the interactions and functional responses of the 11-trans isomer are still limited, the existing evidence suggests that its signaling mechanisms likely overlap with those of its more extensively studied cis-isomer, LTE4. The GPR99 receptor appears to be a key player in mediating the effects of these stable leukotrienes. Further research, utilizing the detailed experimental protocols provided in this guide, is necessary to fully elucidate the distinct signaling pathways of 11-trans LTE4 and to determine its specific contributions to health and disease. A deeper understanding of these pathways will be instrumental for the development of novel and more effective therapeutic strategies for a range of inflammatory conditions.

References

- 1. Inhaled leukotriene E(4), but not leukotriene D(4), increased airway inflammatory cells in subjects with atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dynamics of Calcium Signal and Leukotriene C4 Release in Mast Cells Network Induced by Mechanical Stimuli and Modulated by Interstitial Fluid Flow | Advances in Applied Mathematics and Mechanics [global-sci.com]

- 3. Molecular and functional aspects of human cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Specific receptors for leukotriene C4 on a smooth muscle cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Difference in urinary LTE4 and 11-dehydro-TXB2 excretion in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Measuring 11-trans Leukotriene E4 in Urine: A Guide for Researchers

Application Note & Protocol

Introduction

Leukotriene E4 (LTE4) is the terminal and most stable cysteinyl leukotriene (CysLT) produced through the 5-lipoxygenase (5-LO) pathway. CysLTs are potent inflammatory mediators implicated in the pathophysiology of various diseases, most notably asthma and other allergic conditions, as well as systemic mastocytosis. The measurement of LTE4 in urine serves as a non-invasive biomarker for total systemic CysLT production. An isomer of LTE4, 11-trans Leukotriene E4, is also formed and can be indicative of specific inflammatory processes. This document provides detailed application notes and protocols for the quantification of 11-trans LTE4 in human urine samples, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the primary analytical method. While Enzyme-Linked Immunosorbent Assays (ELISA) are available for LTE4, they typically exhibit low cross-reactivity with the 11-trans isomer.

Clinical Significance

Elevated levels of urinary LTE4 are associated with several inflammatory conditions:

-

Asthma: Urinary LTE4 levels have been shown to be significantly higher in asthmatic patients compared to healthy individuals and can correlate with the severity of the disease. It can also serve as a biomarker for exposure to asthma triggers.

-

Systemic Mastocytosis: This disorder, characterized by the excessive accumulation of mast cells, often leads to increased production of mast cell mediators, including leukotrienes. Urinary LTE4 is a useful biomarker for diagnosing and monitoring systemic mastocytosis. An elevated urinary LTE4 concentration above 104 pg/mg creatinine may be suggestive of mast cell activation syndrome when compatible features of the disease are present.

-

Aspirin-Exacerbated Respiratory Disease (AERD): Patients with AERD often have elevated basal levels of urinary LTE4.

-

Other Inflammatory Conditions: Increased excretion of LTE4 has also been reported in eosinophilic pneumonia, atopic dermatitis, Crohn's disease, and rheumatoid arthritis.

Methodologies for the Measurement of this compound

The two primary methods for quantifying leukotrienes in biological samples are ELISA and LC-MS/MS.